5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a brominated derivative of indanamine and is often used in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been reported to have a broad range of biological activities .
Mode of Action
Without specific studies on “5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride”, it’s difficult to determine its exact mode of action. Indole derivatives often interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their interactions with different targets .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
Indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. This can be achieved through the reaction of 2,3-dihydro-1H-inden-1-amine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indanamine derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-amine: A closely related compound without the hydrochloride group.
2,3-Dihydro-1H-inden-1-amine: The parent compound without the bromine atom.
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and research applications where brominated compounds are required .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQSSHHFWJLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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